8-(Methanesulfonyl)-3H-phenothiazin-3-one
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Overview
Description
8-(Methanesulfonyl)-3H-phenothiazin-3-one is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a methanesulfonyl group attached to the phenothiazine core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Methanesulfonyl)-3H-phenothiazin-3-one typically involves the reaction of phenothiazine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{Phenothiazine} + \text{Methanesulfonyl Chloride} \rightarrow 8\text{-(Methanesulfonyl)-3H-phenothiazin-3-one} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-(Methanesulfonyl)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Scientific Research Applications
8-(Methanesulfonyl)-3H-phenothiazin-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Methanesulfonyl)-3H-phenothiazin-3-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonyl derivatives.
Uniqueness: 8-(Methanesulfonyl)-3H-phenothiazin-3-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activities compared to other phenothiazine derivatives.
Properties
CAS No. |
57218-31-2 |
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Molecular Formula |
C13H9NO3S2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
8-methylsulfonylphenothiazin-3-one |
InChI |
InChI=1S/C13H9NO3S2/c1-19(16,17)9-3-5-12-11(7-9)14-10-4-2-8(15)6-13(10)18-12/h2-7H,1H3 |
InChI Key |
FFVPMVJXZAERGK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
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